bis[(propylamino)methyl]phosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(propylaminomethyl)phosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N2O2P/c1-3-5-9-7-13(11,12)8-10-6-4-2/h9-10H,3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSDZROQEUIMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCP(=O)(CNCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Bis Propylamino Methyl Phosphinic Acid Systems
Acid-Base Equilibria and Proton Transfer Phenomena in Solution
The presence of both acidic phosphinic acid and basic amino groups makes bis[(propylamino)methyl]phosphinic acid an amphoteric molecule, capable of existing in various protonation states depending on the pH of the solution. The acid-base equilibria are characterized by several protonation constants (pKa values), which correspond to the sequential protonation of the different functional groups.
Consequently, in a neutral aqueous solution, this compound is expected to exist predominantly in a zwitterionic form, where the phosphinic acid group is deprotonated (P-O⁻) and the amino groups are protonated (-NH₂⁺-). The proton transfer dynamics in solution are rapid, with the molecule readily equilibrating between its different ionic forms in response to changes in pH.
Table 1: Representative Protonation Constants for Analogue Aminophosphinic Acids
| Compound | Functional Group | log K (pKa) | Reference |
| Methylene-bis[(aminomethyl)phosphinic acid] | Amino Group 1 | 9.5 - 10.0 | researchgate.netnih.gov |
| Methylene-bis[(aminomethyl)phosphinic acid] | Amino Group 2 | 8.5 - 9.0 | researchgate.netnih.gov |
| Methylene-bis[(aminomethyl)phosphinic acid] | Phosphinic Acid Group | < 3 | researchgate.net |
| Phosphinic Acid | Phosphinic Acid Group | 1.2 | mdpi.com |
| Phosphonic Acid | Phosphonic Acid Group 1 | 1.3 | mdpi.com |
| Phosphonic Acid | Phosphonic Acid Group 2 | 6.7 | mdpi.com |
Note: The table presents data for analogue compounds to infer the properties of this compound.
Ligand Exchange and Coordination Reactivity with Metal Centers
The presence of multiple donor atoms (two nitrogen and two oxygen atoms) makes this compound and its analogues effective chelating agents for a variety of metal ions. The coordination behavior is highly dependent on the metal ion, the pH of the solution, and the stoichiometry of the system.
Studies on bis(aminomethyl)phosphinic acid and its derivatives with divalent transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) have revealed diverse coordination modes. sapub.org In acidic solutions, coordination often occurs through the phosphinate oxygen atoms, as the amino groups are protonated and thus unavailable for binding. sapub.org As the pH increases and the amino groups become deprotonated, they can participate in coordination, leading to the formation of stable chelate rings.
For instance, with Ni(II), a trans-O,O'-[Ni(H₂O)₂(L-N,N)₂] complex can form, where the metal ion is chelated by the four nitrogen atoms of two ligand molecules in a square planar arrangement, with water molecules occupying the axial positions. sapub.org In this case, the phosphinate group is not directly coordinated to the metal center. In contrast, zinc(II) can form a polymeric structure where each ligand molecule bridges two metal centers, coordinating through both the phosphinate oxygen and the amino nitrogen atoms. sapub.org The formation of polynuclear complexes is also possible, particularly with ligands that have additional coordinating groups. researchgate.netnih.gov
The stability of the metal complexes is generally high, a consequence of the chelate effect and the high basicity of the amino groups. researchgate.netnih.gov The coordination chemistry of these ligands is of interest for applications in areas such as separation science, catalysis, and the development of new materials. mdpi.comnih.gov
Intramolecular Cyclization and Rearrangement Pathways
While specific studies on the intramolecular cyclization and rearrangement of this compound are not extensively documented, the presence of nucleophilic amino groups and an electrophilic phosphorus center suggests the potential for such reactions under appropriate conditions.
One plausible pathway could involve an intramolecular nucleophilic attack of one of the propylamino groups onto the phosphorus atom. This type of reaction is known for other amino-functionalized phosphorus compounds and can be influenced by factors such as ring strain of the potential cyclic product and the presence of catalysts. Acid catalysis, for instance, could protonate the phosphinic acid hydroxyl group, making it a better leaving group and facilitating cyclization. nih.govrsc.org The formation of five or six-membered rings is generally favored in such intramolecular reactions. mdpi.com
Rearrangement reactions are also a possibility within this class of compounds. For example, P(III) to P(V) rearrangements are known to occur in related phosphinic amide syntheses, sometimes proceeding through radical intermediates. acs.org Although this compound exists in the P(V) state, the potential for tautomerization to a P(III) species, however minor in equilibrium, could open up pathways for rearrangement, particularly under reducing conditions or photochemical stimulation. It has been noted that the transformation of N-protected α-amino-H-phosphinic acid into its ester, which involves a shift in equilibrium to a more nucleophilic P(III) species, is a key step in the synthesis of some phosphinic dipeptide analogues. nih.gov
Role as a Nucleophile or Electrophile in Organic Transformations
The dual functionality of this compound allows it to act as both a nucleophile and, potentially, as an electrophile in organic reactions.
Nucleophilic Character:
The primary nucleophilic sites are the lone pairs of electrons on the nitrogen atoms of the secondary amino groups. These amines can undergo a variety of reactions typical of secondary amines, such as:
Alkylation: Reaction with alkyl halides in a nucleophilic substitution to form tertiary amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides. nih.gov
The phosphinic acid moiety can also exhibit nucleophilic character, particularly through its trivalent tautomer, phosphonous acid. researchgate.net Although the equilibrium lies heavily towards the pentavalent form, the trivalent species can participate in reactions such as the phospha-Mannich reaction. researchgate.netrsc.org
Electrophilic Character:
The phosphorus atom in the phosphinic acid group is electron-deficient due to the electronegativity of the attached oxygen atoms and can act as an electrophile. It can be attacked by strong nucleophiles, potentially leading to substitution at the phosphorus center. Electrophilic substitution reactions at a trivalent phosphorus atom typically proceed with retention of configuration. mdpi.com
Mechanistic Investigations of Carbon-Phosphorus Bond Transformations
The carbon-phosphorus (C-P) bond is generally stable; however, its cleavage can be induced under certain conditions, and this is an area of significant research interest.
Studies on the cleavage of the C-P bond in analogous α-aminophosphonates in acidic media suggest a multi-step mechanism. nih.gov Theoretical investigations point to a process that begins with the protonation of the amino group, followed by a proton transfer to a phosphonate (B1237965) oxygen atom. nih.gov This protonation facilitates the cleavage of the C-P bond, leading to the formation of an imine cation and an H-phosphonate, which are subsequently hydrolyzed. nih.gov The explicit involvement of water molecules has been shown to be crucial for this transformation. nih.gov
In a different context, the biological cleavage of the C-P bond in perfluoroalkyl phosphinic acids has been observed in mammals. nih.govnih.govresearchgate.net This metabolic process results in the formation of the corresponding perfluoroalkyl phosphonic acids and 1H-perfluoroalkanes. nih.govnih.govresearchgate.net The mechanism is thought to be enzymatic, and it highlights that the C-P bond is not entirely inert in biological systems. nih.govresearchgate.net The phosphorus atom in phosphinic acids is considered more electron-poor than in phosphonic acids, potentially making it more susceptible to nucleophilic attack, which could be a key step in the cleavage mechanism. nih.gov
Photochemical methods can also be employed to cleave the C-P bond. For instance, UV irradiation of certain nitro-substituted benzylphosphonic acids leads to C-P bond cleavage, proceeding through a monomeric metaphosphate anion intermediate.
Theoretical and Computational Investigations of Bis Propylamino Methyl Phosphinic Acid
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical methods are fundamental in elucidating the three-dimensional structure, electron distribution, and reactivity of molecules like bis[(propylamino)methyl]phosphinic acid. These computational tools provide insights that are often complementary to experimental data.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organophosphorus compounds due to its balance of computational cost and accuracy. For aminophosphinic acids, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to predict a variety of molecular properties. researchgate.netmdpi.com
Studies on analogous compounds, such as aminomethylphosphonic acid, have demonstrated that DFT can accurately model geometric parameters and electronic properties. researchgate.netnih.gov For instance, calculations have shown that the phosphorus-oxygen (P-O) bonds are highly polarized. nih.gov The P-OH bond is typically found to be weaker and longer than the P=O double bond, a feature that influences the acidity and reactivity of the phosphinic acid group. researchgate.netnih.gov Furthermore, DFT analyses reveal hyperconjugation effects, where interactions between oxygen lone pairs and antibonding orbitals of adjacent P-C bonds contribute to molecular stability. researchgate.net
The application of DFT extends to understanding reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting a molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net For aminophosphonic acid derivatives, the HOMO is often localized on the non-protonated oxygen atoms and the amino group, while the LUMO is distributed around the phosphonic acid moiety, indicating the likely sites of reaction. researchgate.net
A representative analysis of α-aminophosphonic acids using DFT can yield key electronic property data, as shown in the interactive table below.
| Property | Description | Typical Calculated Value (for related compounds) |
| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 4-6 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | ~6-7 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | ~1-2 eV |
| Global Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (I-A)/2. | ~2.5-3.0 eV |
| Chemical Potential (µ) | The negative of electronegativity, indicating the escaping tendency of electrons. Calculated as -(I+A)/2. | ~-4.0 to -4.5 eV |
| Global Electrophilicity (ω) | An index that measures the propensity of a species to accept electrons. Calculated as µ²/2η. | ~2.5-3.5 eV |
| Note: These values are illustrative and derived from studies on various α-aminophosphonic acids. researchgate.net Specific values for this compound would require dedicated calculations. |
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for analyzing molecular energies and geometries. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for benchmark calculations.
For phosphinic acid derivatives, ab initio calculations can be used to obtain highly accurate geometric structures and to explore potential energy surfaces. researchgate.net These methods are particularly valuable for studying systems where electron correlation effects are significant. For example, in the study of intramolecular processes, ab initio calculations can help elucidate the subtle energetic differences between various conformers or transition states, providing a clearer picture of the molecule's dynamic behavior. researchgate.net
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping out reaction mechanisms, allowing researchers to visualize the transformation from reactants to products through high-energy transition states.
The synthesis of aminophosphinic acids, such as in the phospha-Mannich (or Kabachnik-Fields) reaction, involves several steps that can be modeled computationally to identify the rate-determining step. scispace.commdpi.com Transition state analysis is key to this process. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point.
For reactions involving phosphinic acids, such as esterification or amide bond formation, computational studies have identified four-membered ring transition states. scispace.com In these structures, a proton transfer facilitates the nucleophilic attack. The geometry and energy of these transition states can be precisely calculated, and frequency calculations are used to confirm their nature (i.e., the presence of a single imaginary frequency corresponding to the reaction coordinate). scispace.com Phosphinic acids are considered stable mimics of the tetrahedral transition states involved in peptide bond hydrolysis, which is a key reason for their investigation as enzyme inhibitors. kent.ac.uknih.govmdpi.com
Reaction coordinate mapping is a technique used to visualize the energetic profile of a chemical reaction. arxiv.orgmanchester.ac.uk It involves plotting the potential energy of the system against the "reaction coordinate," which represents the progress of the reaction from reactants to products. researchgate.net This mapping allows for the identification of reactants, products, intermediates, and transition states. researchgate.net
For a multi-step synthesis like that of this compound, reaction coordinate mapping can reveal the intricate details of each elementary step. researchgate.net For example, in the addition of an alcohol to an acylphosphonate, the reaction coordinate diagram can distinguish between a stepwise mechanism (involving a discrete intermediate) and a concerted mechanism (where bond breaking and forming occur simultaneously). researchgate.net This approach provides a detailed narrative of the reaction, highlighting the energetic barriers that must be overcome and the stability of any intermediates formed along the way. arxiv.orgmanchester.ac.uk
Intermolecular Interactions and Supramolecular Assembly Prediction
The solid-state structure and properties of this compound are governed by intermolecular interactions, which dictate how the molecules pack together to form a crystal lattice.
Computational methods can predict and analyze these interactions, which are primarily driven by hydrogen bonding, electrostatic forces, and van der Waals forces. nih.govrsc.org The phosphinic acid group, with its P=O (hydrogen bond acceptor) and P-OH (hydrogen bond donor) moieties, along with the secondary amino groups (-NH-), are prime sites for strong hydrogen bonding. mdpi.com
Studies on related crystalline materials, like aminomethylphosphonic acid and para-aminobenzoic acid, have shown that combining DFT with spectroscopic data can provide a detailed model of intermolecular bonding. researchgate.netnih.govnih.govwhiterose.ac.uk These analyses reveal how hydrogen bonds between the acidic and amino groups create extensive networks, leading to the formation of specific supramolecular assemblies such as sheets or chains. mdpi.comresearchgate.net The prediction of these assemblies is crucial for understanding physical properties like solubility, melting point, and crystal morphology. The interplay between different functional groups can lead to complex packing motifs and, in some cases, polymorphism, where a compound can exist in multiple crystalline forms. mdpi.comresearchgate.net The ability of phosphate (B84403) and phosphinate derivatives to induce supramolecular assembly is a well-documented phenomenon. rsc.org
Hydrogen Bonding Networks
Specific computational studies detailing the hydrogen bonding networks of this compound are not available. However, general principles from related phosphinic and phosphonic acids can offer some theoretical context. Phosphinic acids are known to be strong hydrogen bond donors and acceptors. researchgate.net In the solid state, they often form extensive hydrogen-bonded networks, which can include dimers, chains, and sheets. researchgate.net For instance, the crystal structure of the related α-aminomethylphosphinic acid exists as a zwitterion and forms a layered structure through hydrogen bonds, where each of the three hydrogen atoms of the aminium group participates in an unbifurcated hydrogen bond. researchgate.net It is theoretically plausible that this compound would also exhibit complex hydrogen bonding patterns, involving the phosphinic acid group (P-OH), the phosphoryl oxygen (P=O), and the secondary amino groups (N-H). The propyl substituents would add further complexity and steric influence on the resulting network.
Noncovalent Interactions Influencing Molecular Aggregation
Detailed research on the specific noncovalent interactions that govern the molecular aggregation of this compound has not been published. For related phosphinic acids, it is understood that beyond strong hydrogen bonding, other noncovalent forces such as van der Waals interactions and dipole-dipole forces play a crucial role in their self-assembly and aggregation in solution and the solid state. researchgate.net The aggregation of this molecule would be influenced by a combination of strong hydrogen bonds from the phosphinic acid and amino moieties, alongside hydrophobic interactions from the propyl chains. The interplay between these forces would dictate the supramolecular architecture.
Solvent Effects in Theoretical Simulations
There are no specific theoretical simulations in the literature that analyze solvent effects on the structure or behavior of this compound. Generally, computational studies on other compounds have shown that solvent polarity can significantly influence molecular conformation, photophysical properties, and reaction mechanisms. nih.govresearchgate.net For a molecule like this compound, polar protic solvents would be expected to engage in hydrogen bonding with the phosphinic acid and amino groups, potentially influencing its tautomeric equilibrium and conformational preferences. In contrast, aprotic solvents would interact differently, primarily through dipolar interactions, leading to different stable conformations. scispace.com A computational study would be necessary to quantify these effects, likely using implicit solvent models (like the Polarizable Continuum Model) or explicit solvent molecules in molecular dynamics simulations.
Conformation and Tautomerism Studies
Specific conformational and tautomerism studies for this compound are absent from the scientific literature. Organophosphorus compounds, in general, can exhibit complex conformational landscapes and tautomeric equilibria. wikipedia.org For this compound, key conformational variables would include the rotation around the P-C and C-N bonds.
Tautomerism is also a relevant consideration. The phosphinic acid group could potentially exist in equilibrium with a trivalent phosphonous acid tautomer, HP(OH)₂, especially under certain reaction conditions, although the pentavalent form is overwhelmingly dominant. researchgate.net Furthermore, the presence of acidic (P-OH) and basic (amino) groups allows for the possibility of intramolecular proton transfer, leading to zwitterionic forms, as seen in related amino-phosphorus acids. researchgate.net The specific equilibrium between the neutral and zwitterionic forms, and how it is influenced by factors like the solvent and the propyl substituents, would require dedicated computational investigation.
Data Tables
Due to the lack of specific experimental or computational data for this compound in the available literature, data tables for hydrogen bond geometries, interaction energies, solvent-dependent properties, or conformational energies cannot be generated.
For context, below are some general computed properties for the parent compound, bis(aminomethyl)phosphinic acid .
Table 1: Computed Properties for bis(aminomethyl)phosphinic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₉N₂O₂P | PubChem nih.gov |
| Molecular Weight | 124.08 g/mol | PubChem nih.gov |
| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| XLogP3-AA | -5.1 | PubChem nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of bis[(propylamino)methyl]phosphinic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton, carbon, and phosphorus signals, confirming the connectivity of the atoms within the molecule.
The 1D NMR spectra offer the initial and fundamental confirmation of the compound's structure.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl groups and the methylene (B1212753) groups adjacent to the phosphorus and nitrogen atoms. The protons of the methylene group directly attached to the phosphorus atom (P-CH2-N) would appear as a doublet due to coupling with the phosphorus nucleus (2JP-H). The signals for the propyl group (-CH2-CH2-CH3) would appear in the aliphatic region, with characteristic multiplicities due to proton-proton coupling. The N-H proton would likely appear as a broad signal.
13C NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to the different carbon environments. The methylene carbon attached to the phosphorus (P-CH2-N) would exhibit a doublet due to one-bond coupling with the phosphorus atom (1JP-C). The three distinct carbons of the propyl group would also be visible in the aliphatic region of the spectrum.
31P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for organophosphorus compounds and is expected to show a single resonance for the phosphinic acid group, confirming the presence of a single phosphorus environment. The chemical shift of this signal provides information about the oxidation state and coordination environment of the phosphorus atom. For similar phosphinic acid derivatives, these shifts are often found in a characteristic region. nih.govmdpi.com
Table 1: Predicted 1H, 13C, and 31P NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Atom | Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Predicted 31P Chemical Shift (ppm) | Notes |
|---|---|---|---|---|---|
| P | P=O | +20 to +40 | Broad singlet | ||
| CH2 | P-CH2-N | 3.0 - 3.5 (d, 2JP-H ≈ 8-12 Hz) | 45 - 55 (d, 1JP-C ≈ 90-100 Hz) | ||
| CH2 | N-CH2-CH2 | 2.8 - 3.2 (t) | 50 - 60 | ||
| CH2 | -CH2-CH3 | 1.5 - 1.8 (m) | 20 - 25 | ||
| CH3 | -CH3 | 0.8 - 1.1 (t) | 10 - 15 |
Note: The predicted values are based on data from analogous N-alkyl aminomethyl phosphinic and phosphonic acid compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the propyl groups, showing cross-peaks between adjacent methylene and methyl protons (e.g., between N-CH2-CH2 and CH3 ).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of each methylene and methyl group to their corresponding carbon signals, confirming the assignments made from the 1D spectra.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules.
For a suitable single crystal of this compound, X-ray diffraction analysis would yield a detailed molecular structure. This would confirm the tetrahedral geometry around the phosphorus atom and provide precise measurements of the P=O, P-C, and C-N bond lengths and angles. The zwitterionic nature of the molecule in the solid state, with a protonated amine and a deprotonated phosphinic acid group, would also be confirmed.
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P21/c or Pbca) |
| P=O Bond Length | ~1.50 Å |
| P-C Bond Length | ~1.80 Å |
Note: These expected values are based on crystallographic data from similar aminomethylphosphinic acid derivatives.
The crystal structure would also reveal how the molecules are arranged in the crystal lattice. It is anticipated that extensive hydrogen bonding would be a dominant feature of the crystal packing. The phosphinic acid group (P-O-) would act as a hydrogen bond acceptor, while the protonated amino group (N+-H) and the P-OH group would act as hydrogen bond donors. These interactions would likely lead to the formation of complex three-dimensional networks, influencing the physical properties of the compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the P=O, P-O-H, N-H, C-H, and P-C functional groups. The position and shape of the P=O and O-H stretching bands would be particularly sensitive to the hydrogen bonding environment in the solid state.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |
|---|---|---|---|
| P=O | Stretching | 1150 - 1250 (strong) | 1150 - 1250 (weak) |
| P-OH | O-H Stretching | 2500 - 3000 (broad) | |
| N-H | Stretching | 3200 - 3400 (broad) | 3200 - 3400 (weak) |
| C-H (propyl) | Stretching | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
Note: The predicted frequency ranges are based on general values for these functional groups and can be influenced by the molecular structure and intermolecular interactions.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound. High-resolution mass spectrometry (HRMS) is employed to accurately determine the compound's elemental composition, confirming its molecular formula of C8H21N2O2P. Techniques such as electrospray ionization (ESI) are suitable for this polar molecule, typically forming the protonated molecular ion [M+H]+ in positive ion mode.
Cleavage of the C-P bond: This would lead to the loss of one or both of the (propylamino)methyl side chains.
Cleavage of the C-N bond: Fragmentation within the propylamino group, such as the loss of a propyl radical or smaller alkyl fragments.
Loss of water: Dehydration from the phosphinic acid group.
A plausible fragmentation pathway could involve the initial loss of a propylamino group, followed by further fragmentation of the remaining structure. The analysis of these characteristic fragment ions allows for the unambiguous confirmation of the molecule's structure.
| Ionization Technique | Typical Observation | Information Gained |
| Electrospray Ionization (ESI) | [M+H]+ ion | Molecular Weight Confirmation |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement | Elemental Composition, Molecular Formula |
| Tandem Mass Spectrometry (MS/MS) | Characteristic fragment ions | Structural Elucidation, Connectivity |
Analytical Chromatographic Techniques for Purity Assessment and Separation Research
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of polar, non-volatile compounds like this compound. Due to its high polarity, retention on traditional reversed-phase columns (like C18) can be challenging. Therefore, specialized analytical approaches are often necessary. mdpi.com
Methods that can be employed for similar polar analytes include:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is well-suited for retaining and separating highly polar compounds.
Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention on a reversed-phase column.
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity for polar and ionic compounds. sielc.com
Detection is often achieved with a mass spectrometer (LC-MS), which offers high sensitivity and specificity, or an evaporative light scattering detector (ELSD) if a chromophore is absent.
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity, which would lead to poor chromatographic performance and potential thermal degradation in the injector and column. mdpi.com
To make the compound suitable for GC analysis, a derivatization step is required to convert the polar P-OH and N-H groups into less polar, more volatile moieties. Common derivatization strategies for similar compounds, such as aminomethylphosphonic acid (AMPA), involve:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a fluorinated alcohol (e.g., heptafluorobutanol or trifluoroethanol). acs.orgoup.comresearchgate.net This process esters the phosphinic acid group and acylates the amine groups.
After derivatization, the resulting volatile compound can be separated on a capillary GC column and detected by a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD). The retention time and mass spectrum of the derivative are used for identification and quantification.
On-Line Preconcentration Methods Utilizing Phosphinic Acid Resins
Resins functionalized with phosphinic acid groups are effective solid-phase extraction (SPE) materials for the preconcentration of metal ions from aqueous solutions. While this technique is not used for the characterization of this compound itself, it highlights an important application area for this class of compounds. These resins act as chelating agents, binding metal ions from a large volume of sample. The trapped metals are then eluted with a small volume of an acidic solution, effectively concentrating them before analysis by techniques like inductively coupled plasma mass spectrometry (ICP-MS). This demonstrates the utility of the phosphinic acid functional group in separation science.
Thermal Analysis (DSC, TGA) for Phase Transitions and Stability in Materials Contexts
Thermal analysis techniques are crucial for understanding the behavior of this compound at elevated temperatures, providing essential data on its thermal stability and phase transitions.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as it is heated or cooled. A DSC thermogram can identify the melting point of the compound, which appears as a sharp endothermic peak. The temperature and enthalpy of this transition are indicative of the compound's purity and crystalline structure. Other thermal events, such as glass transitions or solid-solid phase transitions, can also be detected.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis determines the thermal stability and decomposition profile of the compound. The TGA curve reveals the onset temperature of decomposition, which is a critical parameter for defining the upper-temperature limit for its storage and application. Organophosphorus compounds, particularly those containing amino groups, can exhibit complex decomposition pathways. nih.govmdpi.com The TGA data can indicate whether the decomposition occurs in a single step or multiple steps and provides the mass of any final residue.
Simultaneous TGA-DSC analysis can provide complementary information, correlating thermal events with mass loss to give a more complete picture of the thermal decomposition process. youtube.com
| Analytical Technique | Typical Parameters Measured | Significance for this compound |
| Differential Scanning Calorimetry (DSC) | Melting Point (Tm), Enthalpy of Fusion (ΔHfus), Glass Transition (Tg) | Purity assessment, identification of crystalline form, processing temperatures. |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset), Temperature of Maximum Mass Loss (Tmax) | Determination of thermal stability, material's upper service temperature. |
No Publicly Available Data on the Coordination Chemistry of this compound
Extensive and targeted searches for scientific literature and data concerning the coordination chemistry of This compound have yielded no specific results. The performed searches, aimed at gathering information for a detailed article, consistently returned information on related but structurally distinct compounds.
While there is a body of research on the coordination chemistry of various organophosphorus compounds, including aminophosphonates, aminophosphines, and other phosphinic acid derivatives, none of the available resources specifically address the binding modes, synthesis of metal complexes, structural influences, or extraction applications of this compound.
The search for information covered the following key areas as outlined in the request:
Binding Modes and Coordination Geometries: No studies detailing the monodentate, bidentate, polydentate, or bridging coordination of this compound with metal ions were found.
Synthesis and Characterization of Metal-Phosphinate Complexes: There is no available literature on the synthesis or spectroscopic and structural characterization of metal complexes involving this specific ligand.
Influence of Ligand Structure on Coordination Properties: Without data on its metal complexes, no information exists on how the propylamino groups of this specific ligand would influence its coordination behavior.
Applications in Metal Ion Extraction and Separation Science: No publications were identified that investigate the use of this compound for the selective extraction of transition metal ions or its applications in separation science.
The scientific community has explored the coordination chemistry of similar molecules, such as methylene-bis[(aminomethyl)phosphinic acids] and various aminophosphonates, which exhibit a range of interesting coordination behaviors and applications. However, due to the strict requirement to focus solely on This compound , and the absence of any specific data for this compound in the public domain, it is not possible to generate the requested scientific article.
Further research or declassification of proprietary industrial data would be required to provide the specific information needed to fulfill the detailed outline.
Coordination Chemistry and Metal Complexation of Bis Propylamino Methyl Phosphinic Acid Ligands
Applications in Metal Ion Extraction and Separation Science
Role in Sorption Processes for Metal Recovery
The unique coordination chemistry of aminophosphinic acids, including bis[(propylamino)methyl]phosphinic acid, underpins their application as selective sorbents for the recovery of metal ions from aqueous solutions. The presence of both amino and phosphinic acid functional groups allows for the effective chelation of a wide range of metal cations, making materials functionalized with these ligands promising candidates for environmental remediation and resource recovery. researchgate.netnih.gov
The sorption process typically involves the immobilization of the aminophosphinic acid ligand onto a solid support, such as a polymer resin or a membrane, to create a sorbent material. nih.govnih.gov This approach combines the high selectivity of the ligand for target metal ions with the practical advantages of a solid-phase extraction system, such as ease of separation from the treated solution and the potential for regeneration and reuse. nih.govosti.gov
Mechanism of Metal Sorption
The sorption of metal ions by aminophosphinic acid-functionalized materials is primarily a process of chelation. The nitrogen atom of the amino group and the oxygen atoms of the phosphinic acid group act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with a metal cation (a Lewis acid). This results in the formation of stable, often five- or six-membered, chelate rings.
The efficiency and selectivity of metal sorption are influenced by several factors, including the pH of the solution, the nature of the metal ion (charge and ionic radius), and the presence of competing ions. nih.govmdpi.com The pH is a critical parameter as it dictates the protonation state of both the amino and phosphinic acid groups. At low pH, the amino group is protonated (-NH2+), and the phosphinic acid is in its neutral form (-P(O)(OH)H), which can hinder effective metal binding. As the pH increases, these groups deprotonate, enhancing their ability to coordinate with metal cations. researchgate.net
Research on Related Sorbents
While specific studies on this compound as a sorbent are not extensively documented in publicly available literature, significant research has been conducted on analogous materials, providing insight into its potential performance.
For instance, resins with aminophosphonate functional groups have been shown to be effective in the removal of heavy metal ions. researchgate.netresearchgate.net One study on a phosphorylated polyacrylonitrile (B21495) hollow fiber membrane, synthesized through a Mannich reaction involving phosphinic acid, demonstrated a remarkable adsorption capacity for mercury (Hg²⁺). nih.gov The research indicated that the adsorption was a chemically controlled process, with the successful grafting of phosphinic acid groups being key to the membrane's performance. nih.gov
The table below summarizes the findings for this phosphorylated polyacrylonitrile (PPAN) membrane:
| Parameter | Value | Reference |
| Adsorbent | Phosphorylated Polyacrylonitrile (PPAN) Membrane | nih.gov |
| Target Metal Ion | Hg²⁺ | nih.gov |
| Maximum Adsorption Capacity (Langmuir model) | 371.75 mg·g⁻¹ | nih.gov |
| Time to Saturation | 4 hours | nih.gov |
| Adsorption Mechanism | Chemical Adsorption (Chelation) | nih.gov |
| Reusability | Maintained performance over 5 adsorption-desorption cycles | nih.gov |
Furthermore, zirconium aminotris(methylenephosphonate) (Zr-ATMP) has been investigated as a sorbent for the removal of copper from acidic wastewater. nih.gov These materials exhibit high stability and fast kinetics, making them effective for heavy metal sorption. nih.gov The presence of aminophosphonic groups is crucial for their selectivity towards copper ions. nih.gov
The selectivity of these phosphinic and phosphonic acid-based sorbents is a key advantage. For example, certain resins exhibit a high affinity for trivalent cations like Fe³⁺ over divalent cations such as Cu²⁺, Pb²⁺, Cd²⁺, and Zn²⁺. researchgate.net This selectivity is critical for the targeted recovery of valuable or highly toxic metals from complex industrial effluents.
Supramolecular Chemistry and Self Assembly of Bis Propylamino Methyl Phosphinic Acid Systems
Molecular Recognition and Directed Self-Assembly
Molecular recognition is the specific interaction between two or more molecules through noncovalent forces, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. In the realm of aminophosphinic acids, which are structural analogues of amino acids, these recognition properties are of significant interest. nih.govnih.gov The phosphinic acid group, -P(O)OH, is a powerful hydrogen-bond donor and acceptor, while the amino groups provide additional sites for hydrogen bonding. This dual functionality allows for directed self-assembly, where molecules arrange themselves into well-defined structures.
The self-assembly of phosphonic acid-based systems on various surfaces to form self-assembled monolayers (SAMs) highlights the importance of molecular organization for applications in electronics and biosensors. nih.govacs.org The reliability of such devices often depends on the high quality of the SAMs, which includes high packing density and molecular alignment. nih.gov For bis[(propylamino)methyl]phosphinic acid, the presence of two propylamino side chains would introduce further steric and electronic factors that influence the packing and recognition events. While specific studies on the molecular recognition of this compound are not prevalent in the literature, the principles governing related aminophosphonic and phosphinic acids provide a strong framework for understanding its potential behavior. nih.govacs.org The interplay between the phosphinic acid head and the propylamino side chains would likely lead to complex recognition patterns, crucial for the design of new materials.
Formation of Higher-Order Assemblies through Hydrogen Bonding and Other Noncovalent Interactions
The P(O)OH group is a key player in the formation of supramolecular structures due to its ability to form strong hydrogen bonds. researchgate.net In phosphinic acids, the strength of these O-H···O hydrogen bonds can be substantial. researchgate.net These interactions are the primary driving force for the self-assembly of phosphinic acid derivatives into higher-order structures like dimers and polymers.
In the gas phase and in non-polar solvents, phosphinic acids commonly form cyclic dimers through dual hydrogen bonds between the phosphinic acid moieties. mdpi.comfu-berlin.de This is analogous to the well-known dimerization of carboxylic acids. The formation of these centrosymmetric hydrogen-bonded dimers is a recurring motif in the crystal structures of phosphinic acids. researchgate.netchemrxiv.org The stability of these dimers is significant, and they can be considered robust supramolecular synthons. For this compound, intramolecular or intermolecular cyclic dimerization of the phosphinic acid groups is a highly probable mode of self-association, which would be a fundamental step in the formation of more complex assemblies.
The table below presents data on the hydrogen bond characteristics for dimers of related phosphinic acids, which can be considered analogous to the interactions expected in this compound systems.
| Compound | Method | Hydrogen Bond Geometry | Reference |
| Dimethylphosphinic acid | Gas electron diffraction | Cyclic dimer with two O-H···O bonds | fu-berlin.de |
| Diphenylphosphinic acid | Solution state study | Forms hydrogen-bonded cyclic dimers | researchgate.net |
In the solid state, phosphinic and phosphonic acids can form extended networks, such as infinite chains or sheets, through hydrogen bonding. mdpi.com For instance, in the crystalline phase, some phosphinic acids form helical chains stabilized by O-H···O=P hydrogen bonds. fu-berlin.de Similarly, aminoalkyl-1,1-bis(phosphinic acids) have been shown to form linear polymeric structures in their calcium complexes through the formation of eight-membered Ca(–O–P–O–)2Ca rings. researchgate.net
Role in the Design of Functional Supramolecular Materials
The ability of phosphinic and phosphonic acids to self-assemble into predictable structures makes them valuable building blocks in materials chemistry. researchgate.net These self-assembled systems have found applications in various fields, including the development of sensors, corrosion inhibitors, and electronic devices. nih.gov The formation of well-ordered self-assembled monolayers (SAMs) of organophosphonic acids on metal oxide surfaces is a prime example of their utility in creating functional interfaces for organic field-effect transistors. rsc.org
The predictable formation of hydrogen-bonded assemblies of phosphinic acids can be exploited in "crystal engineering," where the goal is to design and synthesize new solid-state materials with desired properties. nih.govrsc.org By modifying the organic substituents on the phosphinic acid, it is possible to tune the resulting supramolecular architecture and, consequently, the material's function. While specific applications of this compound in functional materials are not yet reported, its structural features suggest potential uses in areas where the controlled assembly of molecules is key. For instance, polymers containing amino bis(methylene phosphonic acid) groups have been investigated as scale inhibitors. researchgate.net
Influence on Crystalline Architectures and Solid-State Organization
The three-dimensional arrangement of molecules in a crystal, or the crystalline architecture, is dictated by the subtle balance of intermolecular forces. For phosphinic acid derivatives, the strong and directional nature of the hydrogen bonds involving the P(O)OH group is a dominant factor in determining the solid-state organization. researchgate.netmdpi.com The formation of either discrete assemblies, like dimers, or extended networks, like chains and sheets, is a direct consequence of these interactions.
Applications in Materials Science and Heterogeneous Catalysis
Integration into Polymeric Materials
The incorporation of phosphinic acid moieties into polymers can significantly enhance their properties and create materials with novel functionalities. researchgate.netmdpi.com This can be achieved by using the acid as a monomer in polymerization reactions or by grafting it onto existing polymer backbones. nih.govencyclopedia.pub
Phosphinic Acid-Functionalized Polymers for Advanced Membrane Applications
Phosphorus-containing polymers are increasingly used to create advanced membranes for applications like ion exchange, separation processes, and fuel cells. researchgate.netnih.govnih.gov Functionalizing polymers with phosphinic acid groups can introduce hydrophilicity, proton conductivity, and sites for metal ion chelation. nih.govresearchgate.net
For instance, research on phosphinic acid-functionalized polyacrylonitrile (B21495) (PAN) hollow fiber membranes has demonstrated their effectiveness in adsorbing heavy metal ions like mercury (Hg²⁺) from wastewater. researchgate.net The phosphinic acid groups act as powerful chelating agents. A study on a phosphorylated PAN membrane showed a high adsorption capacity for Hg²⁺, which was attributed to the chemical interaction between the metal ions and the phosphinic acid sites. researchgate.net The process was found to be efficient over a wide pH range, and the membranes exhibited excellent reusability over multiple adsorption-desorption cycles. researchgate.net Given these findings, a membrane functionalized with bis[(propylamino)methyl]phosphinic acid could offer similar or enhanced performance in environmental remediation and separation science. nih.gov
Incorporation into Polymer Backbones or Side Chains
This compound can be incorporated into polymers either as part of the main chain or as a pendant side group. researchgate.net The method of incorporation influences the final properties of the material.
Main Chain Integration: Polycondensation reactions can create polymers where the phosphinic acid moiety is part of the macromolecular backbone. This approach has been used to synthesize polyphosphoesters and polyphosphazenes. researchgate.net
Side Chain Functionalization: A more common approach involves attaching the phosphinic acid group to the side chain of a polymer. researchgate.netnih.gov This is often achieved through the polymerization of vinyl monomers containing phosphinic acid groups or by post-polymerization modification of a pre-existing polymer. mdpi.comencyclopedia.pub For example, styrenic monomers functionalized with phosphonic acids have been synthesized and polymerized to create well-defined polyacids. nih.govencyclopedia.pub The synthesis of such monomers can be achieved through various organic reactions, including the Michaelis-Arbuzov or Pudovik reactions, followed by hydrolysis to yield the free acid. mdpi.com These side-chain functionalized polymers are explored for their potential in creating materials with high ion-exchange capacity and biocompatibility. nih.gov
Self-Doped Conductive Polymers
Conducting polymers are essential in organic electronics. Typically, they require an external dopant to become conductive. However, by covalently attaching an acidic functional group to the polymer backbone, a "self-doping" mechanism can be achieved. While sulfonic acid has been the most common group for this purpose, its strong acidity can cause substrate corrosion. oup.comoup.com
Phosphonic acids have emerged as a promising alternative due to their milder acidity and dibasic nature, which allows for further functionalization. oup.comoup.comresearchgate.net Researchers have successfully synthesized self-doped polyanilines (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT) containing phosphonic acid moieties. oup.comresearchgate.net For example, poly(2-methoxyaniline-5-phosphonic acid) (PMAP) was synthesized and showed conductivities of up to 1.9 × 10⁻¹ S/cm. researchgate.net The phosphonic acid group provides the necessary protons for doping the polymer chain, and its dibasic nature allows one acidic site to be used for forming salts with long-chain alkylammonium cations, which can render the polymer soluble in organic solvents while maintaining its conductive state. oup.comrsc.org A polymer incorporating this compound could similarly exhibit self-doping properties, with the added influence of the amino groups on the electronic and solubility characteristics.
Table 1: Conductivity of Self-Doped Polymers with Phosphorus-Containing Acids
| Polymer | Acidic Group | Conductivity (S/cm) | Reference |
|---|---|---|---|
| Poly(2-methoxyaniline-5-phosphonic acid) (PMAP) | Phosphonic Acid | 1.9 × 10⁻¹ | researchgate.net |
| Poly(2-methoxyaniline-5-phosphonic acid monoester) (PMAPE) | Phosphonic Acid Monoester | 1.0 × 10⁻² | researchgate.net |
| PMAP-DDDMA Salt | Phosphonic Acid | Moderate conductivity (specific value not stated) | rsc.org |
Role as Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Phosphinic acids are effective ligands for constructing coordination polymers and metal-organic frameworks (MOFs) due to their ability to bond with a wide variety of metal ions. researchgate.netresearchgate.net The phosphinate group can adopt various binding motifs, and its acidity falls between that of carboxylic and phosphonic acids. researchgate.net
The structure of this compound, with its central phosphinate group and two distal amino groups, offers multiple coordination sites. This makes it a highly suitable building block for creating multidimensional structures. Symmetrical methylene-bis[(aminomethyl)phosphinic acids] have been synthesized and their complexes with divalent metal ions studied, revealing the formation of polynuclear complexes, including dinuclear and cubane-like structures. researchgate.netnih.gov The size and nature of the substituents on the phosphinic acid ligand can significantly influence the final architecture of the coordination polymer, determining whether it forms a 0D, 1D, 2D, or 3D network. researchgate.netnih.gov For example, studies on ferrocene-based bis(phosphinic acids) have shown that smaller substituents at the phosphorus atom allow for greater rotational freedom, leading to the formation of higher-dimensional polymers. nih.gov The use of specifically designed ligands, such as 5-pyrimidyl phosphonic acid, has enabled the synthesis of bimetallic coordination polymers by providing distinct coordination sites for different metal cations. rsc.orgrsc.org
Contributions to Material Properties (e.g., Thermal Stability, Fire Resistance)
The incorporation of phosphorus-containing compounds, including phosphinic acids and their derivatives, is a well-established strategy for enhancing the thermal stability and fire resistance of polymers. specificpolymers.com
Thermal Stability: The introduction of phosphine (B1218219) oxide moieties into polymer backbones, such as in polyimides, has been shown to significantly increase their thermal stability. rsc.org These polymers exhibit high initial decomposition temperatures, often in the range of 473–487 °C, and produce a high char yield at elevated temperatures (e.g., >60% at 800 °C). rsc.orgresearchgate.net The high char yield is attributed to the phosphorus content, which promotes the formation of a protective, insulating layer upon thermal degradation. rsc.org The stability is also a function of the metal involved in coordination polymers, with some materials showing stability above 400°C. rsc.org Even in polyethylene, phosphine-type stabilizers have proven effective in preventing degradation during high-temperature processing. d-nb.info
Fire Resistance: Phosphorus-based flame retardants primarily act in the solid phase. specificpolymers.comflameretardants-online.com Upon heating, they decompose to form phosphoric or polyphosphoric acid. flameretardants-online.com This acid catalyzes the dehydration of the polymer, leading to the formation of a carbonaceous char layer on the surface. specificpolymers.comflameretardants-online.com This char acts as a physical barrier, limiting the transfer of heat to the polymer and preventing the escape of flammable volatile gases, thus inhibiting the combustion process. flameretardants-online.comalfa-chemistry.com Certain phosphinates can also exhibit a gas-phase flame retardant mechanism by releasing phosphorus-containing radicals (PO•) that interrupt the radical chain reactions of combustion in the flame. flameretardants-online.comalfa-chemistry.com Compounds like metal phosphinates are used in engineering plastics such as polyamides and polyesters to meet stringent flammability standards. flameretardants-online.comspecialchem.com
Table 2: Thermal Properties of Polyimides Containing Phosphine Oxide Moieties
| Polymer ID | Initial Decomposition Temp. (T₅) in N₂ (°C) | Char Yield at 800°C in N₂ (%) | Phosphorus Content (%) | Reference |
|---|---|---|---|---|
| PI-1 | 487 | 62.4 | 4.71 | rsc.org |
| PI-2 | 483 | 62.0 | 4.63 | rsc.org |
| PI-3 | 473 | 48.6 | 3.88 | rsc.orgresearchgate.net |
| PI-4 | 482 | 60.8 | 3.72 | rsc.org |
Catalytic Activity in Organic Transformations
Phosphinic acids can function as Brønsted acid catalysts in various organic transformations. organic-chemistry.org Their catalytic activity can be tuned by modifying the substituents on the phosphorus atom. For example, the design of chiral C₂-symmetric phosphinic acids with perfluoroalkyl groups has led to highly effective catalysts for asymmetric reactions like the Friedel–Crafts reaction, achieving high yields and enantioselectivity. acs.orgacs.org
The synthesis of bis(aminomethyl)phosphinic acids is often achieved through Mannich-type reactions, where phosphinic acid (hypophosphorous acid) reacts with an amine and formaldehyde (B43269). researchgate.net This same class of compounds has been explored for its catalytic potential. Furthermore, phosphonic acids have been employed as organocatalysts for reactions such as Michael additions and the depolymerization of cellulose. nih.gov The integration of this compound into solid supports or as a ligand in metal complexes could yield robust, recyclable heterogeneous catalysts for a range of chemical syntheses.
Heterogeneous Catalysis with Supported Phosphinate Species
Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, which simplifies catalyst recovery and product purification. This is often achieved by immobilizing a homogeneous catalyst onto a solid support. While the immobilization of various phosphine ligands and phosphonic acids on supports like silica (B1680970) or polymers is a known strategy for creating heterogeneous catalysts, there is no documented research on the preparation or application of supported this compound species for heterogeneous catalysis. Investigations into the catalytic activity of such a material in industrial or laboratory-scale chemical transformations have not been reported. Therefore, no data on its performance, stability, or reusability as a heterogeneous catalyst is available.
Environmental Chemistry of Bis Propylamino Methyl Phosphinic Acid Analogues
Abiotic and Biotic Degradation Pathways
The persistence of bis[(propylamino)methyl]phosphinic acid analogues in the environment is determined by their susceptibility to both non-biological (abiotic) and biological (biotic) degradation processes. These pathways ultimately break down the parent compound into simpler, less complex substances.
The chemical decomposition of organophosphorus compounds in water can occur through processes like hydrolysis and photolysis. The hydrolysis of P-esters, such as phosphinates and phosphonates, is a key transformation process. mdpi.comnih.gov This reaction involves the cleavage of the ester bond and can be influenced by pH and temperature. nih.gov For phosphinic acids, the carbon-phosphorus (C-P) bond is notably resistant to chemical cleavage. nih.gov
Hydrolysis of phosphinate esters can occur under both acidic and basic conditions, typically leading to the formation of the corresponding phosphinic acid. mdpi.comnih.gov For a compound like this compound, which is already a phosphinic acid, further hydrolysis would likely involve other parts of the molecule, though the C-P-C backbone is expected to be stable. Studies on dithiophosphinic acids have shown that they can degrade under oxidizing acidic conditions, suggesting that strong oxidants in the environment could potentially transform phosphinic acid derivatives. researchgate.net
Limited information is available on the direct photodegradation of aminophosphinic acids in water. However, for the related compound aminomethylphosphonic acid (AMPA), limited photodegradation has been reported. nih.gov The presence of photosensitizing substances in natural waters, such as dissolved organic matter, could potentially facilitate indirect photolysis.
Table 1: Factors Influencing Chemical Decomposition of Organophosphorus Compounds in Water
| Factor | Influence on Decomposition | Relevant Compounds |
| pH | Affects the rate of hydrolysis of P-esters. mdpi.comnih.gov | Phosphinates, Phosphonates |
| Temperature | Generally increases the rate of chemical reactions, including hydrolysis. google.com | Dialkylphosphinic acids |
| Oxidizing Agents | Can lead to the degradation of the compound. researchgate.net | Dithiophosphinic acids |
| Photolysis | Can contribute to degradation, although it may be limited for some compounds. nih.gov | Aminomethylphosphonic acid (AMPA) |
Susceptibility to Environmental Transformation
Environmental transformation encompasses both abiotic and biotic processes. For many organophosphorus compounds, microbial degradation is the primary pathway for their breakdown in the environment. taylorfrancis.comoup.comnih.gov Microorganisms have evolved diverse enzymatic capabilities to utilize organophosphonates as a source of phosphorus or carbon. nih.govoup.com
The biodegradation of aminomethylphosphonic acid (AMPA), a structural analogue, is known to be primarily driven by microbial activity. mdpi.com Several bacterial species have been identified that can degrade AMPA. cranfield.ac.uk The degradation of glyphosate, a related organophosphorus compound, also leads to the formation of AMPA through microbial action, highlighting the central role of microorganisms in the transformation of these types of molecules. mdpi.com It is plausible that bacteria capable of cleaving the C-P bond in phosphonates could also act on phosphinic acids, although the presence of two C-P bonds in this compound may influence the degradation pathway and rate.
The principal reactions in the microbial degradation of organophosphorus compounds often involve hydrolysis of ester bonds and cleavage of C-P bonds. oup.comoup.com Enzymes such as phosphonatases and C-P lyases are crucial in the breakdown of these compounds. mdpi.com For aminophosphonates, metabolic activation, such as converting the amino group to a carbonyl or carboxyl group, can precede the cleavage of the C-P bond. mdpi.com
Environmental Fate and Transport Characteristics
The environmental fate and transport of a chemical are governed by its persistence and its ability to move between different environmental compartments such as water, soil, and air.
The persistence of a chemical in the environment is a measure of how long it remains in its original form before being degraded. Organophosphorus compounds are generally considered to be less persistent than organochlorine pesticides. oup.com However, the persistence of specific compounds can vary widely. For instance, the half-life of the organophosphate pesticide chlorpyrifos (B1668852) in soil can range from 10 to 120 days. oup.com
For aminomethylphosphonic acid (AMPA), it is reported to be persistent, with a longer soil half-life than its parent compound, glyphosate. researchgate.net AMPA tends to adsorb strongly to soil particles, which can limit its mobility but increase its persistence in the soil environment. nih.gov Given the structural similarities, this compound may also exhibit significant persistence, particularly in environments with low microbial activity. The stability of the C-P bond contributes to the persistence of these molecules. mdpi.com Perfluoroalkyl phosphinic acids (PFPAs) are also noted for their persistence in the environment. turi.org
Table 2: Persistence of Selected Organophosphorus Compounds
| Compound | Environmental Compartment | Persistence Notes |
| Chlorpyrifos | Soil | Half-life of 10-120 days. oup.com |
| Aminomethylphosphonic acid (AMPA) | Soil and Water | Reported to be persistent, with a longer half-life in soil than glyphosate. nih.govresearchgate.net |
| Perfluoroalkyl phosphinic acids (PFPAs) | General Environment | Likely to be persistent and capable of long-range transport. turi.org |
Long-Range Transport Potential in Environmental Compartments
The potential for a chemical to undergo long-range transport is related to its persistence and its physicochemical properties, such as volatility and water solubility. nih.gov Chemicals that are persistent and semi-volatile can be transported over long distances in the atmosphere. envirocomp.com
For polar, non-volatile compounds like phosphinic acids, long-range transport is more likely to occur in the aqueous phase. turi.org Aminomethylphosphonic acid (AMPA) can be transported with soil particles in runoff to surface waters. nih.gov While airborne transport of AMPA is considered possible, it is expected to be washed out by rainfall. nih.gov
The assessment of long-range transport potential often involves multimedia models that consider the partitioning of a chemical between air, water, soil, and sediment. researchgate.net Without specific data on the vapor pressure and partition coefficients (e.g., octanol-water partition coefficient, Kow) for this compound, a quantitative assessment of its long-range transport potential is difficult. However, based on its structure as a phosphinic acid, it is expected to have low volatility and be relatively water-soluble, suggesting that any significant transport would occur primarily through water systems.
Considerations for Phosphorus Cycling in Aquatic Systems (Excluding Ecotoxicity)
Phosphorus is an essential nutrient in aquatic ecosystems and often a limiting factor for primary productivity. nih.goviastate.edu The introduction of bioavailable phosphorus from anthropogenic sources can disrupt the natural phosphorus cycle and lead to eutrophication. wikipedia.orgfrontiersin.org
Organophosphorus compounds, including phosphonates and phosphinic acids, can serve as a source of phosphorus for microorganisms. policycommons.netpublish.csiro.aucsu.edu.au The microbial degradation of these compounds releases inorganic phosphate (B84403), which is readily available for uptake by algae and other aquatic organisms. iisd.org Therefore, the presence of this compound analogues in aquatic systems could contribute to the pool of bioavailable phosphorus.
The phosphorus cycle in aquatic environments involves the transformation between dissolved inorganic phosphorus, dissolved organic phosphorus, and particulate phosphorus. nih.gov Organophosphorus compounds fall into the category of dissolved or particulate organic phosphorus. frontiersin.org The enzymatic hydrolysis of organic phosphorus by microbial enzymes is a critical step in making this phosphorus available to the ecosystem. nih.gov The introduction of novel organophosphorus compounds could, therefore, alter the dynamics of phosphorus cycling by providing a new substrate for microbial communities.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research is expected to prioritize the development of greener and more efficient methods for synthesizing bis[(propylamino)methyl]phosphinic acid and its derivatives. researchgate.net A key focus will be on moving away from traditional, often harsh, synthetic conditions. organic-chemistry.org Promising strategies include microwave-assisted synthesis and the use of phase transfer catalysis, which can offer improved yields and reduced reaction times. researchgate.net The exploration of green chemistry principles, such as utilizing bio-based starting materials like those derived from natural amino acids or levulinic acid, presents a significant opportunity to enhance the sustainability of production processes. rsc.org Another area of interest is the refinement of one-pot reactions, such as the Mannich-type reaction, which has been successfully used for similar phosphinate analogues and could be optimized for this compound. nih.gov
Table 1: Potential Sustainable Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. researchgate.net | Optimization of solvent systems and reaction parameters for aminophosphinic acids. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow reactors for Mannich-type and phospha-Michael reactions. nih.gov |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, improved environmental profile. rsc.org | Identifying and converting renewable resources into viable starting materials. |
| Catalytic Approaches | Increased atom economy, reduced waste, potential for asymmetric synthesis. organic-chemistry.orgrsc.org | Exploring earth-abundant metal catalysts and organocatalysts. |
Exploration of Advanced Functional Materials Utilizing this compound Scaffolds
The distinct structure of this compound, with its amine and phosphinic acid functional groups, makes it an excellent candidate for creating advanced functional materials. rsc.org Future research will likely investigate its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.gov The presence of amino groups within the MOF structure can significantly enhance properties like CO2 capture and catalytic activity. rsc.orgnih.gov The phosphinic acid group, falling between carboxylic and phosphonic acids in terms of acidity and coordination behavior, offers a unique tool for tuning the properties of these materials. researchgate.net Researchers may explore how this specific linker can lead to the formation of novel MOF topologies with applications in gas separation, catalysis, and as sensors for organic molecules. nih.govnih.gov
In-depth Mechanistic Studies of Complex Chemical Transformations
A more profound understanding of the reaction mechanisms involving this compound is essential for optimizing its current uses and discovering new ones. Future work is expected to focus on the intricate details of its coordination with metal ions and its role in catalytic processes. nih.gov For instance, studies on related enzyme systems have shown that phosphinates can act as transition-state analogues, providing a powerful tool for probing enzymatic mechanisms. nih.govwikipedia.org Mechanistic investigations into enzyme-catalyzed reactions, such as the unusual 1,2-phosphono migration observed in HppE, could provide insights into new synthetic strategies for creating phosphonate (B1237965) derivatives. nih.gov Understanding these pathways will enable the rational design of more effective and selective molecules for applications ranging from catalysis to medicine. nih.gov
Integration of Multiscale Computational Approaches for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool for guiding the experimental exploration of this compound systems. nih.gov Future research will likely employ multiscale modeling to predict a range of properties. acs.orgacs.org These computational methods can be used to investigate reaction mechanisms, such as those in phosphodiester cleavage or hydrocarbonylation, providing insights that are difficult to obtain through experiments alone. nih.govnih.gov DFT can also be used to model the structure of coordination complexes, including those with lanthanides, and to analyze noncovalent interactions that govern substrate recognition and the formation of supramolecular assemblies. acs.orgacs.orgyoutube.com This predictive power will accelerate the design of new catalysts, materials, and biologically active molecules by allowing researchers to screen candidates and understand structure-property relationships before entering the lab. nih.gov
Expanding the Scope of Coordination Chemistry and Supramolecular Assemblies
The coordination chemistry of this compound and its analogues is a rich area for future exploration. researchgate.netrsc.org While its interactions with divalent metals have been studied, there is vast potential in examining its complexes with a wider array of metals, including lanthanides and actinides, which are important in separation science. rsc.orgmdpi.com The flexible coordination modes of aminophosphinic acids can lead to the formation of polynuclear complexes with interesting structures, such as dinuclear or cubane-like geometries. researchgate.netnih.gov Furthermore, the ability of these molecules to form ordered supramolecular assemblies through hydrogen bonding and other non-covalent interactions opens the door to creating novel nanostructured materials. mdpi.com These assemblies could find applications in areas like molecular recognition and the development of responsive materials.
Table 2: Future Coordination and Supramolecular Chemistry Research Areas
| Research Area | Potential Metal Ions | Prospective Applications |
|---|---|---|
| f-Block Element Coordination | Lanthanides (e.g., La, Pr, Nd, Dy, Lu), Actinides. rsc.org | Selective extraction and separation for recycling and purification. rsc.org |
| Polynuclear Complex Formation | Transition Metals (e.g., Cu(II), Co(II)). researchgate.netnih.gov | Development of new magnetic materials and catalysts. nih.gov |
| Supramolecular Gels | Various | Phase-selective gelation for separation or as reaction media. researchgate.net |
| Luminescent Assemblies | Gold(I), other d10 metals. mdpi.com | Sensors, bio-imaging, and light-emitting materials. mdpi.com |
Methodological Advancements in Analytical Characterization of Complex Phosphinic Acid Systems
The development of more advanced analytical techniques is crucial for the detailed characterization of systems involving this compound. Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a particularly powerful, non-invasive technique for studying phosphorus-containing compounds. nih.govwikipedia.org Future research will likely focus on leveraging advanced NMR methods, such as two-dimensional (2D) experiments like ¹H-³¹P HSQC-TOCSY, to unambiguously identify and characterize complex phosphinic acid derivatives and their metabolites in biological samples. nih.govlibretexts.org These techniques can provide detailed information on molecular structure, purity, and dynamics. ipb.pt Additionally, advancements in mass spectrometry will be vital for analyzing complex mixtures and for the verification of novel compounds. acs.org The development of new fluorescent probes could also offer sensitive and selective methods for detecting phosphinic acid compounds in various environments. rsc.org
Q & A
Advanced Research Question
- Mechanism : The phosphinate group chelates nickel ions in the urease active site, while amine groups form hydrogen bonds with Ala170 and Ala366 residues, enabling competitive inhibition (Ki = 108 nM for S. pasteurii) .
- Experimental Validation :
- Kinetic Assays : Lineweaver-Burk plots confirm competitive inhibition .
- Spectroscopic Data : Nickel coordination shifts observed in UV-Vis spectra .
Methodological Tip : Use purified urease from S. pasteurii or P. mirabilis for reproducible inhibition studies .
What novel strategies exist for separating diastereoisomers of this compound derivatives?
Advanced Research Question
- Cyclic Intermediate Formation : Microwave-assisted cyclization of α-hydroxyalkyl derivatives generates separable diastereoisomers .
- Crystallographic Separation : Differences in crystal lattice stability allow selective precipitation of isomers .
Optimization : Microwave irradiation reduces reaction time from hours to minutes (e.g., 10 min at 150°C) .
How do conformational changes in this compound influence its stability in metal complexes?
Advanced Research Question
- Cu(II) Complex Stability : The phosphinate group’s flexibility enables chelation, with stability constants (log K) varying based on alkyl chain length and substitution .
- Analytical Methods :
How can researchers optimize the inhibitory activity of this compound derivatives against urease?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Alkyl Chain Extension : Increasing chain length (e.g., n-hexyl substituents) enhances hydrophobic interactions, improving Ki values .
- Phosphinate Modifications : Introducing electron-withdrawing groups strengthens nickel coordination .
Data Example :
| Derivative | Ki (nM) | Target Enzyme |
|---|---|---|
| Aminomethyl(N-n-hexylaminomethyl)phosphinic acid | 108 | S. pasteurii urease |
What advanced methodologies confirm the binding interactions of this compound with biological targets?
Advanced Research Question
- Crystallographic Analysis : Resolves atomic-level interactions, such as nickel coordination distances (e.g., 2.1–2.3 Å) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling .
- Molecular Dynamics Simulations : Predicts stability of enzyme-inhibitor complexes over nanosecond timescales (extrapolated from structural data in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
